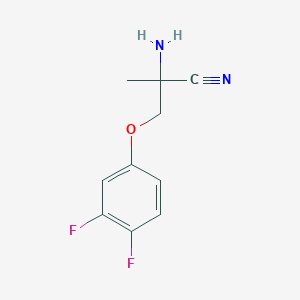

![molecular formula C7H13NO5 B1527326 {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid CAS No. 1248069-38-6](/img/structure/B1527326.png)

{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Übersicht

Beschreibung

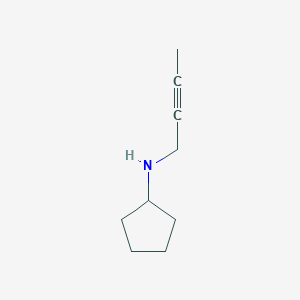

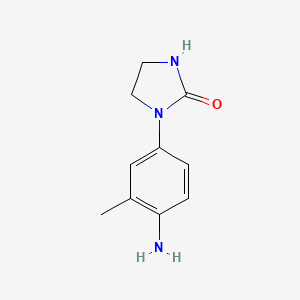

“{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” is a chemical compound with the molecular formula C7H13NO5 . It has a molecular weight of 191.18 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” is derived from its molecular formula, C7H13NO5 . Detailed structural analysis would require more specific information such as NMR, HPLC, LC-MS, UPLC data .Chemical Reactions Analysis

Specific chemical reactions involving “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” are not mentioned in the available resources. More detailed information might be found in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” are not fully detailed in the available resources. It’s known that the compound has a molecular weight of 191.18 . More specific properties like boiling point, melting point, and solubility would require additional resources .Wissenschaftliche Forschungsanwendungen

Polymer Science and Functional Monomers

A novel activated derivative of methacrylic acid, 2-[(1-imidazolyl)formyloxy]ethyl methacrylate, was synthesized and homopolymerized. This derivative shows potential for the synthesis of multifunctional polymers due to its ability to undergo exchange reactions with alcohols and amines under mild conditions, highlighting a route for the preparation of new and easily polymerizable functional monomers (Ranucci, Spagnoli, & Ferruti, 1999).

Analytical Chemistry in Pharmaceutical Excipients

Formic acid and its esters, alongside formaldehyde, are identified as trace impurities in pharmaceutical excipients. These impurities can react with drugs, forming degradants. A gas chromatography/mass spectrometry (GC/MS) method was developed for the rapid screening of these substances in pharmaceutical excipients, demonstrating the importance of detecting such impurities to ensure stable drug formulations (del Barrio, Hu, Zhou, & Cauchon, 2006).

Catalysis and Organic Synthesis

The rhodium-catalyzed ortho-benzoxylation of the sp(2) C-H bond by carboxylic acids, which tolerates various functional groups, is another application. This method provides benzoxylated products in moderate to good yields without the need for an external oxidant, showcasing a versatile approach in organic synthesis (Ye, Wang, Luo, Zhang, & Cheng, 2009).

Materials Science for Electronic Applications

2-Ethylhexyl, 2-hexyldecyl, and 2-[2-(2-methoxyethoxy)ethoxy]ethyl phosphonic acids were synthesized and used to functionalize CdSe and HfO2 nanocrystals. This study demonstrates the potential of using branched phosphonic acids for post-synthetic surface functionalization of nanocrystals, leading to applications in memristors and flexible electronics due to the improved colloidal stability and compact ligand shell offered by these acids (De Roo, Zhou, Wang, Deblock, Crosby, Owen, & Nonnenmann, 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(2-methoxyethoxy)ethylamino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5/c1-12-4-5-13-3-2-8-6(9)7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPMDAMWFPANIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCNC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)

![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)

![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)

![{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1527260.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B1527263.png)